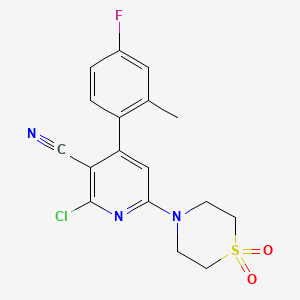
2-Chloro-6-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-(4-fluoro-2-methylphenyl)pyridine-3-carbonitrile
Cat. No. B8525995
Key on ui cas rn:
873443-71-1
M. Wt: 379.8 g/mol
InChI Key: YLGCDHHCFRXHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07384939B2
Procedure details


A 300-mL Parr bottle charged with crude 2-chloro-3-cyano-4-(4-fluoro-2-methylphenyl)-6-(1,1-dioxo-thiomorpholin-4-yl)pyridine (19.86 g, 52.29 mmol), 10.9 mL (7.94 g, 78.4 mmol, 1.50 equiv) of triethylamine, 220 mg Pd(OH)2 or 1.62 g (1.57 mmol, 3.0 mol %) of 20% palladium hydroxide on carbon [Pearlman's catalyst, 32.2% LOD] and 100 mL of dry DMF. The mixture was stirred at 25° C. and 48.9–43.2 psi of H2 for 25.5 hours. The pressure was vented, and the mixture was filtered through a 5.0 g pad of cellulose. The cellulose pad was washed with 10 mL of DMF. Water (400 mL) was added to the filtrate and the resulting mixture was stirred for 30 minutes. The precipitate was filtered, washed several times with H2O, and dried to afford 17.52 g (97.0%) of 5-cyano-4-(4-fluoro-2-methylphenyl)-2-(1,1-dioxo-thiomorphlin-4-yl)pyridine as a slightly grey solid (97% conversion).
Quantity
19.86 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[C:6]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=2[CH3:17])[CH:5]=[C:4]([N:18]2[CH2:23][CH2:22][S:21](=[O:25])(=[O:24])[CH2:20][CH2:19]2)[N:3]=1.C(N(CC)CC)C>[OH-].[OH-].[Pd+2].CN(C=O)C>[C:8]([C:7]1[C:6]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=2[CH3:17])=[CH:5][C:4]([N:18]2[CH2:23][CH2:22][S:21](=[O:24])(=[O:25])[CH2:20][CH2:19]2)=[N:3][CH:2]=1)#[N:9] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.86 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1C#N)C1=C(C=C(C=C1)F)C)N1CCS(CC1)(=O)=O
|
|
Name
|
|
|
Quantity
|
10.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
220 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
1.62 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 25° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through a 5.0 g pad of cellulose
|
WASH
|
Type
|
WASH
|
|
Details
|
The cellulose pad was washed with 10 mL of DMF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (400 mL) was added to the filtrate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed several times with H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
25.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C(=CC(=NC1)N1CCS(CC1)(=O)=O)C1=C(C=C(C=C1)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.52 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
